molecular formula C18H14ClFN2OS2 B2444930 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol CAS No. 860609-65-0

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol

Cat. No.: B2444930
CAS No.: 860609-65-0
M. Wt: 392.89
InChI Key: AMVUNZXWVVUBTR-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol is a pyrimidinol compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of chlorinated and fluorinated benzyl derivatives, which undergo nucleophilic substitution reactions to form the desired pyrimidinol structure. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the sulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl groups, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinol ring or the sulfanyl groups, leading to different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrimidinol core, introducing new functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol has shown potential in various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

Mechanism of Action

The mechanism by which 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-Chlorobenzylamine
  • 4-Fluorobenzylamine
  • Methyl 4-aminobenzoate

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS2/c19-13-3-7-16(8-4-13)24-11-15-9-17(23)22-18(21-15)25-10-12-1-5-14(20)6-2-12/h1-9H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVUNZXWVVUBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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